2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-5-chloro-2-methoxypyridine with 4-chlorocinnamaldehyde in the presence of n-butyllithium and anhydrous ether at low temperatures . The reaction mixture is then treated with sodium bicarbonate and extracted with ether to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)acrylaldehyde
- 3-bromo-5-chloro-2-methoxypyridine
Uniqueness
Compared to similar compounds, 2H-Pyran-5-carbonitrile, 4-(4-chlorophenyl)-3-methoxy-2-oxo-6-phenyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications.
Properties
CAS No. |
61223-03-8 |
---|---|
Molecular Formula |
C19H12ClNO3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methoxy-6-oxo-2-phenylpyran-3-carbonitrile |
InChI |
InChI=1S/C19H12ClNO3/c1-23-18-16(12-7-9-14(20)10-8-12)15(11-21)17(24-19(18)22)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
KMMULVLWMLQWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(OC1=O)C2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.